molecular formula C10H12N2O3 B7790010 N,N,4-trimethyl-3-nitrobenzamide

N,N,4-trimethyl-3-nitrobenzamide

Cat. No.: B7790010
M. Wt: 208.21 g/mol
InChI Key: HIWIUNGMXSNCHC-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-3-nitrobenzamide is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol It is characterized by the presence of a nitro group (-NO2) and three methyl groups (-CH3) attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-3-nitrobenzamide typically involves the nitration of N,N,4-trimethylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction proceeds as follows:

    Nitration: N,N,4-trimethylbenzamide is treated with a nitrating mixture of HNO3 and H2SO4 at a temperature range of 0-5°C.

    Isolation: The reaction mixture is then poured into ice-cold water to precipitate the product.

    Purification: The crude product is filtered, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The methyl groups can participate in electrophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

    Reduction: N,N,4-trimethyl-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

N,N,4-trimethyl-3-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N,N,3-trimethyl-4-nitrobenzamide
  • N,N,4-trimethyl-2-nitrobenzamide
  • N,N,4-dimethyl-3-nitrobenzamide

Uniqueness

N,N,4-trimethyl-3-nitrobenzamide is unique due to the specific positioning of its nitro and methyl groups, which influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N,N,4-trimethyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7-4-5-8(10(13)11(2)3)6-9(7)12(14)15/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWIUNGMXSNCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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